N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 923506-19-8
VCID: VC6883534
InChI: InChI=1S/C20H20N2O2S/c1-13-4-5-14(2)17(10-13)18-12-25-20(21-18)22-19(23)11-15-6-8-16(24-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
SMILES: CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC
Molecular Formula: C20H20N2O2S
Molecular Weight: 352.45

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

CAS No.: 923506-19-8

Cat. No.: VC6883534

Molecular Formula: C20H20N2O2S

Molecular Weight: 352.45

* For research use only. Not for human or veterinary use.

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide - 923506-19-8

Specification

CAS No. 923506-19-8
Molecular Formula C20H20N2O2S
Molecular Weight 352.45
IUPAC Name N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H20N2O2S/c1-13-4-5-14(2)17(10-13)18-12-25-20(21-18)22-19(23)11-15-6-8-16(24-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Standard InChI Key VWPDFUGKWUYOQZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC

Introduction

N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound combines a thiazole ring with a phenyl ring and a methoxyphenyl group, which could potentially enhance its biological activity due to the presence of these functional groups.

Synthesis of N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-Methoxyphenyl)acetamide

The synthesis of this compound typically involves a multi-step process. First, the preparation of the thiazole ring is crucial. This can be achieved through the reaction of a suitable thioamide with a chloroacetaldehyde or chloroacetone, followed by cyclization to form the thiazole ring. Subsequently, the thiazole derivative is reacted with 2-chloro-N-(4-methoxyphenyl)acetamide to form the desired compound. The reaction conditions, such as solvent choice and temperature, are critical for optimizing the yield and purity of the final product.

Structural Characterization

The structural characterization of N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1{}^{1}H and 13{}^{13}C NMR are used to determine the compound's structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the compound, such as the carbonyl group and the thiazole ring.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.

Potential Applications

Given the general properties of thiazole derivatives, this compound could be explored for various applications:

  • Antimicrobial Agents: Thiazoles have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Anticancer Agents: Some thiazole derivatives exhibit anticancer properties by inhibiting cell growth or inducing apoptosis in cancer cells.

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